molecular formula C17H24FN3O5S B5491129 ethyl 4-[N-(4-fluorophenyl)-N-(methylsulfonyl)alanyl]piperazine-1-carboxylate

ethyl 4-[N-(4-fluorophenyl)-N-(methylsulfonyl)alanyl]piperazine-1-carboxylate

Cat. No.: B5491129
M. Wt: 401.5 g/mol
InChI Key: PFNCRJTYRPVUBA-UHFFFAOYSA-N
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Description

Ethyl 4-[N-(4-fluorophenyl)-N-(methylsulfonyl)alanyl]piperazine-1-carboxylate is a synthetic compound known for its potential applications in medicinal chemistry. This compound features a piperazine ring substituted with an ethyl ester group, a fluorophenyl group, and a methylsulfonyl alanyl moiety. Its unique structure makes it a subject of interest for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-[N-(4-fluorophenyl)-N-(methylsulfonyl)alanyl]piperazine-1-carboxylate typically involves multiple steps:

    Formation of the Piperazine Ring: The piperazine ring can be synthesized through the cyclization of ethylenediamine with dihaloalkanes under basic conditions.

    Introduction of the Fluorophenyl Group: The fluorophenyl group is introduced via a nucleophilic aromatic substitution reaction, where a fluorobenzene derivative reacts with a suitable nucleophile.

    Attachment of the Methylsulfonyl Alanyl Moiety: This step involves the coupling of the piperazine derivative with a protected alanyl derivative, followed by deprotection and sulfonylation using methylsulfonyl chloride.

    Esterification: The final step is the esterification of the carboxylic acid group with ethanol under acidic conditions to form the ethyl ester.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine ring or the alanyl moiety.

    Reduction: Reduction reactions can target the carbonyl groups or the sulfonyl group.

    Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine (Br₂) or nitric acid (HNO₃).

Major Products

    Oxidation: Products may include carboxylic acids or sulfoxides.

    Reduction: Products may include alcohols or amines.

    Substitution: Products may include halogenated or nitrated derivatives.

Scientific Research Applications

Ethyl 4-[N-(4-fluorophenyl)-N-(methylsulfonyl)alanyl]piperazine-1-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential as a pharmaceutical agent, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of ethyl 4-[N-(4-fluorophenyl)-N-(methylsulfonyl)alanyl]piperazine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl group may enhance binding affinity through hydrophobic interactions, while the piperazine ring can interact with polar residues. The methylsulfonyl group may participate in hydrogen bonding, stabilizing the compound’s interaction with its target.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 4-[N-(4-chlorophenyl)-N-(methylsulfonyl)alanyl]piperazine-1-carboxylate
  • Ethyl 4-[N-(4-bromophenyl)-N-(methylsulfonyl)alanyl]piperazine-1-carboxylate
  • Ethyl 4-[N-(4-methylphenyl)-N-(methylsulfonyl)alanyl]piperazine-1-carboxylate

Uniqueness

Ethyl 4-[N-(4-fluorophenyl)-N-(methylsulfonyl)alanyl]piperazine-1-carboxylate is unique due to the presence of the fluorophenyl group, which can significantly influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s metabolic stability and binding affinity to biological targets compared to its chloro, bromo, or methyl analogs.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and unique properties

Properties

IUPAC Name

ethyl 4-[2-(4-fluoro-N-methylsulfonylanilino)propanoyl]piperazine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24FN3O5S/c1-4-26-17(23)20-11-9-19(10-12-20)16(22)13(2)21(27(3,24)25)15-7-5-14(18)6-8-15/h5-8,13H,4,9-12H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFNCRJTYRPVUBA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCN(CC1)C(=O)C(C)N(C2=CC=C(C=C2)F)S(=O)(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24FN3O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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